molecular formula C9H19FN2O B6194224 2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine CAS No. 2680530-63-4

2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine

Cat. No.: B6194224
CAS No.: 2680530-63-4
M. Wt: 190.3
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Description

2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine is a chemical compound that features a piperidine ring substituted with a fluoroethoxy group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine typically involves the reaction of piperidine derivatives with fluoroethanol under specific conditions. One common method includes the nucleophilic substitution reaction where piperidine reacts with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethoxy group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

2680530-63-4

Molecular Formula

C9H19FN2O

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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